molecular formula C12H15N B173594 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline CAS No. 167781-50-2

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B173594
CAS RN: 167781-50-2
M. Wt: 173.25 g/mol
InChI Key: KFPVVOFDTSXFCU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a unique chemical compound with the empirical formula C12H15N . It is part of a larger group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .


Molecular Structure Analysis

The molecular weight of 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline is 173.25 . The exact molecular structure is not provided in the available resources, but it is likely to be similar to other tetrahydroisoquinolines.

Scientific Research Applications

Anticancer Applications

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored for their potential as anticancer agents. The tetrahydroisoquinoline moiety is a common feature in biologically active molecules, leading to the synthesis of analogs with modifications targeting antitumor and antimicrobial activities. These compounds have shown promising in vitro anticancer activity on various breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Biocatalysis

The biocatalytic potential of 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline derivatives has been investigated. A study on cyclohexylamine oxidase muteins showcased the synthesis of chiral 2-substituted tetrahydroquinolines derivatives with high enantiomeric excess, demonstrating the versatility of these compounds in biocatalysis (Yao et al., 2018).

Antimalarial Properties

Research has shown that 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline derivatives possess antimalarial properties. Certain analogues synthesized via base-catalyzed Pictet–Spengler reaction displayed moderate to high antiplasmodial activity against P. falciparum, suggesting their potential as antimalarial agents (Hanna et al., 2014).

Antimycobacterial Activity

These derivatives have also been evaluated for their antimycobacterial activities, with certain compounds showing significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis. This highlights their potential in treating tuberculosis and related bacterial infections (Senthilkumar et al., 2008).

properties

IUPAC Name

1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-11-9(3-1)7-8-13-12(11)10-5-6-10/h1-4,10,12-13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPVVOFDTSXFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468516
Record name 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167781-50-2
Record name 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with the same procedures as in Steps 1, 2, and 3 of Preparation 21, except for using phenethylamine and cyclopropanecarbonyl chloride, 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline was obtained. In accordance with the same procedures as in Preparation 20, the titled compound was obtained as pale yellow oil. (Yield: 82%) The product was used in the subsequent step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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